Home > Products > Screening Compounds P54149 > Kynurenic acid sodium salt
Kynurenic acid sodium salt -

Kynurenic acid sodium salt

Catalog Number: EVT-253882
CAS Number:
Molecular Formula: C10H6NNaO3
Molecular Weight: 211.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium salt of kynurenic acid, a broad spectrum EAA antagonist.
Overview

Kynurenic acid sodium salt is the sodium salt form of kynurenic acid, a compound derived from the metabolism of the amino acid tryptophan. Kynurenic acid is recognized for its role as an endogenous antagonist of glutamate receptors, specifically the N-methyl-D-aspartate receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound has garnered attention in neuroscience due to its potential neuroprotective properties and implications in various neurological disorders.

Source

Kynurenic acid sodium salt is typically synthesized from kynurenine, which itself is produced through the enzymatic breakdown of tryptophan. It can also be obtained from synthetic processes that yield high purity and specific structural characteristics necessary for research applications .

Classification

Kynurenic acid sodium salt is classified as a non-selective ionotropic glutamate receptor antagonist. It primarily interacts with excitatory amino acid receptors, affecting neurotransmission and various physiological processes in the central nervous system .

Synthesis Analysis

Methods

The synthesis of kynurenic acid sodium salt can be achieved through various methods, including:

  1. Microwave-Assisted Synthesis: A novel eco-friendly one-pot method has been developed that utilizes microwave energy to facilitate the reaction, leading to efficient yields and reduced reaction times .
  2. Chemical Synthesis: Traditional chemical methods involve the reaction of kynurenine with suitable reagents under controlled conditions to yield kynurenic acid, which is then converted to its sodium salt form by neutralization with sodium hydroxide or sodium carbonate.

Technical Details

The synthesis process typically requires precise control over temperature and pH to ensure optimal yield and purity. Analytical techniques such as high-performance liquid chromatography are employed to monitor the progress of the reaction and confirm product identity .

Molecular Structure Analysis

Structure

Kynurenic acid sodium salt has a molecular formula of C10H6NNaO3C_{10}H_{6}NNaO_{3} and a molecular weight of 211.15 g/mol. Its structure features a quinoline ring with carboxylic acid groups, which are critical for its biological activity.

Data

  • CAS Number: 2439-02-3
  • PubChem Identifier: 52974250
  • SMILES Notation: C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+]
  • Appearance: Pale solid .
Chemical Reactions Analysis

Reactions

Kynurenic acid sodium salt participates in several biochemical reactions:

  1. Inhibition of Glutamate Receptors: It acts as an antagonist at both N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, modulating excitatory neurotransmission in neuronal pathways .
  2. Biochemical Assays: In laboratory settings, kynurenic acid sodium salt is used in assays to study its effects on neuronal excitability and synaptic transmission.

Technical Details

The compound's efficacy as an antagonist can be quantitatively assessed using electrophysiological techniques, where it demonstrates rapid inhibition of evoked excitatory postsynaptic currents at specific concentrations (e.g., 10 mM) .

Mechanism of Action

Process

Kynurenic acid sodium salt exerts its effects primarily through competitive antagonism at glutamate receptors. By binding to these receptors, it prevents glutamate from eliciting excitatory responses in neurons, thereby modulating synaptic transmission and potentially protecting against excitotoxicity associated with excessive glutamate signaling.

Data

Research indicates that kynurenic acid can significantly reduce calcium influx in neurons stimulated by glutamate, demonstrating its role in neuroprotection .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound is stable when stored properly (desiccated at room temperature).
  • Purity: Typically ≥98% purity as determined by high-performance liquid chromatography .
Applications

Kynurenic acid sodium salt has several scientific applications:

  1. Neuroscience Research: It is widely used in studies investigating synaptic transmission, neuroprotection, and the role of glutamate in neurological disorders.
  2. Pharmacological Studies: Researchers utilize this compound to explore potential therapeutic effects in conditions such as schizophrenia, depression, and neurodegenerative diseases due to its receptor-modulating properties .
Biosynthesis and Metabolic Integration of Kynurenic Acid Sodium Salt

Enzymatic Pathways: Kynurenine Aminotransferase (KAT) Isoforms and Catalytic Specificity

Kynurenic acid (KYNA) synthesis occurs primarily through the irreversible transamination of its bioprecursor L-kynurenine (L-KYN), catalyzed by four distinct kynurenine aminotransferase (KAT) isoforms. These enzymes exhibit differential expression patterns, subcellular localization, and kinetic properties that collectively govern regional KYNA production in physiological and pathological states [6] [7]. The human genome encodes:

  • KAT I (CCBL1): A cytosolic enzyme with broad substrate specificity, capable of metabolizing multiple amino acids besides kynurenine. Though ubiquitously expressed, it demonstrates lower catalytic efficiency (kcat/Km ≈ 0.05 mM-1s-1) compared to other isoforms. Structural analyses reveal its active site accommodates bulky hydrophobic residues, enabling flexibility but reduced specificity for kynurenine [6] [7].
  • KAT II (AADAT): Mitochondrially targeted and exhibiting the highest catalytic efficiency for kynurenine (kcat/Km ≈ 0.5 mM-1s-1). Its N-terminal domain forms a unique "double-wound" α/β fold absent in other aminotransferases, creating a specialized hydrophobic pocket that optimizes kynurenine binding. This isoform dominates KYNA synthesis in the mammalian brain and represents a prime target for pharmacological modulation [6] [7].
  • KAT III (CCBL2): Displays dual cytosolic and mitochondrial localization through alternative splicing. While it efficiently transaminates kynurenine (kcat/Km ≈ 0.1 mM-1s-1), it shows even higher activity toward 3-hydroxykynurenine, producing xanthurenic acid. Its catalytic cavity features charged residues that may electrostatically steer substrates [7].
  • KAT IV (GOT2/mAspAT): The mitochondrial aspartate aminotransferase primarily involved in the malate-aspartate shuttle. Despite its main metabolic role, it exhibits measurable KAT activity (kcat/Km ≈ 0.01 mM-1s-1) due to structural similarities in the PLP-binding domain with dedicated KATs [6] [7].

Table 1: Comparative Properties of Human KAT Isoforms

IsoformGeneSubcellular LocalizationCatalytic Efficiency (kynurenine)Primary Tissue Expression
KAT ICCBL1Cytosol0.05 mM⁻¹s⁻¹Liver, Kidney, Brain
KAT IIAADATMitochondria0.5 mM⁻¹s⁻¹Brain (Astrocytes), Liver
KAT IIICCBL2Cytosol/Mitochondria0.1 mM⁻¹s⁻¹Liver, Brain, Retina
KAT IVGOT2Mitochondria0.01 mM⁻¹s⁻¹Ubiquitous (High in Heart)

Pharmacological inhibition studies underscore KAT II's centrality in CNS KYNA production. Selective inhibitors like BFF-122 (IC50 = 4.6 µM) reduce brain KYNA by >70% without compensatory upregulation of other KATs, whereas KAT I inhibitors (e.g., quisqualic acid) show minimal effects under basal conditions [6]. Furthermore, KAT II knockout mice exhibit ≈65% reduction in hippocampal KYNA during development, though adult brains show partial compensation via KAT I and III overexpression, highlighting dynamic regulatory mechanisms [7].

Tryptophan-Kynurenine Pathway Dynamics in Neuromodulation

Tryptophan metabolism through the kynurenine pathway (KP) serves as the exclusive biosynthetic route for KYNA and represents a critical interface between peripheral inflammation and CNS function. The pathway initiates with tryptophan oxidation via:

  • Indoleamine 2,3-dioxygenase (IDO-1): An extrahepatic enzyme strongly induced by pro-inflammatory cytokines (IFN-γ, TNF-α, IL-6) during immune activation. Governs >90% of central KP flux under neuroinflammatory conditions [3] [8].
  • Tryptophan 2,3-dioxygenase (TDO): Primarily hepatic and glucocorticoid-regulated, maintaining basal KP activity. Contributes ≈70% of circulating kynurenine under homeostatic conditions [3].

Kynurenine constitutes the critical branch point where metabolic flux diverges toward neuroprotective KYNA (via KATs) or neurotoxic quinolinic acid (QUIN) (via kynurenine 3-monooxygenase, KMO). The KYNA/QUIN ratio ("neuroprotective ratio") determines net neuromodulatory outcomes:

  • Elevated KYNA: Antagonizes NMDA/α7nACh receptors, dampening glutamatergic/cholinergic transmission. While acutely neuroprotective, chronic elevation associates with cognitive deficits in schizophrenia and Alzheimer's disease [3] [7].
  • Elevated QUIN: NMDA receptor agonist promoting excitotoxicity and free radical generation. Predominantly synthesized in activated microglia, accumulating in HIV-associated dementia and Huntington's disease [3] [8].

Table 2: KYNA's Neuromodulatory Actions via Receptor Targets

Receptor TargetAffinity (Ki)Physiological EffectPathological Association
NMDA (glycine site)7–15 µMTonic inhibition of excitatory transmissionImpaired LTP, cognitive dysfunction
α7-nicotinic AChR≈7 µMReduced presynaptic glutamate releaseSensorimotor gating deficits
GPR35≈10 µMImmune cell chemotaxis, macrophage differentiationInflammatory bowel disease modulation
Aryl hydrocarbon receptor10–50 µMDetoxification enzyme inductionXenobiotic metabolism regulation

Neuroinflammation dramatically shifts KP dynamics toward QUIN production. IFN-γ increases IDO-1 expression and concurrently downregulates KAT II transcription in astrocytes while upregulating microglial KMO. This "inflammatory switch" depletes KYNA synthesis capacity by >40% while increasing QUIN 20-fold in cerebrospinal fluid, creating excitotoxic microenvironments [4] [8]. Such dysregulation directly impacts neuronal networks: electrophysiological studies demonstrate 1 mM KYNA reduces hippocampal NMDA currents by >85%, whereas equivalent QUIN concentrations prolong Ca2+ influx 3-fold [10].

Compartmentalized Synthesis in Glial vs. Neuronal Populations

Cellular compartmentalization of KP enzymes creates specialized neurochemical niches governing KYNA bioavailability:

  • Astrocytes: The principal KYNA producers in the CNS, expressing abundant KAT II (≈70% of total brain activity) and KAT I. Their lack of downstream enzymes (KMO, kynureninase) prevents metabolic diversion of kynurenine toward QUIN. Astrocyte-derived KYNA operates in volume transmission, establishing pericellular concentrations of 100–300 nM under physiological conditions – sufficient for tonic NMDA receptor inhibition without complete synaptic blockade [8] [7]. Mitochondrial localization of KAT II couples KYNA synthesis to cellular energetics, increasing production during glycolytic flux [6].
  • Microglia: Minimal KAT expression but contain full QUIN-synthesizing machinery (KMO, kynureninase, 3-HAO). Upon TLR4 activation (e.g., by LPS or Aβ oligomers), they increase IDO-1 and KMO 8–10-fold, shunting >90% of kynurenine toward QUIN. This creates paracrine excitotoxic gradients exceeding 1 µM QUIN in neurodegenerative conditions [8] [9].
  • Neurons: Express KAT III and KAT IV at lower levels. Their contribution remains debated, though recent single-cell RNAseq confirms neuronal KAT III expression in human cortex. Neurons may produce "private pools" of KYNA for autocrine protection during glutamatergic stress [4] [7].

Notably, astrocyte-microglia metabolic crosstalk regulates neuroinflammation outcomes. Astrocyte-derived KYNA suppresses microglial activation via GPR35 agonism (EC50 ≈ 10 μM), reducing TNF-α/IL-1β release. Conversely, microglial QUIN triggers astrocytic IDO-1 upregulation via NMDA receptor overactivation, establishing a pathologic feedback loop [8]. Regional variations also exist: striatal astrocytes produce 30% less KYNA than cortical counterparts due to lower KAT II expression, potentially explaining regional vulnerability in Huntington's disease [7].

Systemic Crosstalk: Peripheral vs. Central KYNA Production

Despite limited blood-brain barrier (BBB) permeability (brain uptake index <5%), peripherally derived KYNA influences CNS homeostasis through multiple mechanisms:

  • Gut-Brain Axis: Commensal bacteria (e.g., Pseudomonas fluorescens, Bacillus subtilis) express KAT homologs generating luminal KYNA. High-carbohydrate diets increase cecal KYNA 4-fold in rats, correlating with elevated hippocampal KYNA. Probiotic supplementation reduces LPS-induced neuroinflammation via this pathway [4] [5].
  • Skeletal Muscle: Highly oxidative type I fibers express KAT I/III/IV isoforms at levels 2–3 times higher than glycolytic type II fibers. Muscle-specific PGC-1α overexpression increases KAT expression 40%, elevating serum KYNA and conferring stress resistance in animal models. This endocrine function links exercise adaptation to neuroprotection [2].
  • Hepatic Regulation: The liver contributes >60% of circulating KYNA under fasting conditions via KAT I/IV activity. Portal vein KYNA concentrations reach 50–100 nM, activating GPR35 on vagal afferents that project to nucleus tractus solitarii – a mechanism for peripheral KYNA to modulate autonomic outflow [4] [5].

Table 3: Peripheral Contributions to Systemic KYNA Pools

SourcePrimary KAT IsoformsMax Contribution to Plasma KYNAModulating Factors
LiverKAT I, KAT IV60% (fasting state)Glucocorticoids, TDO induction
Skeletal MuscleKAT I, III, IV15–20% (post-exercise)Fiber type composition, PGC-1α activity
Gut MicrobiotaBacterial KATs10–15%Dietary tryptophan, probiotic status
KidneyKAT I, II5–10%Organic anion transporter inhibition

Peripheral inflammation significantly impacts central KP dynamics. Systemic LPS challenge increases serum kynurenine 10-fold within 4 hours, with ≈15% crossing the BBB via LAT-1 transporters. This elevates brain kynurenine availability for astrocytic KYNA synthesis, though concurrent microglial activation often shifts metabolism toward QUIN [9]. Critically, peripheral IDO inhibition (e.g., with 1-methyltryptophan) reduces hippocampal inflammation more effectively than central KAT modulators in sepsis models, highlighting systemic KP's primacy in neuroimmune communication [5] [9].

Properties

Product Name

Kynurenic acid sodium salt

Molecular Formula

C10H6NNaO3

Molecular Weight

211.15

Synonyms

4-Hydroxyquinoline-2-carboxylic acid sodium salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.